

# Finrozole therapeutic index comparison

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## Compound Focus: Finrozole

CAS No.: 160146-17-8

Cat. No.: S528010

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## Finrozole Profile and Available Data

**Finrozole** (MPV-2213ad) is a novel, non-steroidal, competitive aromatase inhibitor that was under investigation. The key details available are summarized in the table below.

Attribute	Details on Finrozole
Mechanism of Action	Competitive aromatase inhibitor (blocks conversion of androgens to estrogens) [1] [2].
Development Status	Discontinued (Phase II for urination disorders as of 2005) [2].
Pharmacokinetic Data	<b>Single oral dose (3mg-30mg) in humans:</b> Time to peak concentration (( $T_{max}$ )): 0.6-3.1 hrs. Elimination half-life (( $t_{1/2,z}$ )): ~3 hrs (solution) to ~8 hrs (tablet). Exposure (AUC) and peak concentration (( $C_{max}$ )) increased with dose [1].
In-vitro Potency ( $IC_{50}$ )	0.2–0.5 $\mu$ M (referenced as a control in a study of new compounds) [3].

## Experimental Protocol for Aromatase Inhibition

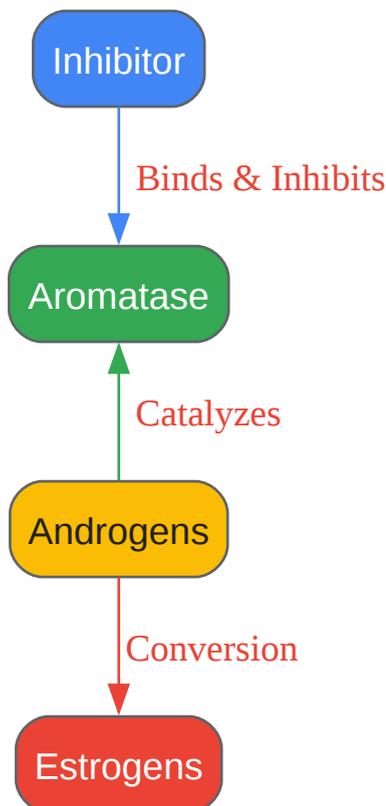
The search results describe a **homogeneous time-resolved fluorescence (HTRF) assay**, which is a common method for high-throughput screening of aromatase inhibitors [4]. The core methodology is as follows:

- **Principle:** This is a cell-free assay that measures the activity of the aromatase enzyme directly. It relies on fluorescence resonance energy transfer (FRET) between donor and acceptor molecules. Aromatase activity disrupts this energy transfer, and inhibitors are identified by a reduction in the resulting fluorescent signal [4].
- **Procedure:** The assay is conducted in 384-well plates for high-throughput screening. The reaction mixture includes the aromatase enzyme, its androgen substrate (e.g., androstenedione), the cofactor NADPH, and the test compound. The fluorescence signal is measured after incubation. The quality of the assay is typically validated using metrics like the Z' factor (a measure of assay robustness) and the signal-to-background (S/B) ratio [4].
- **Data Analysis:** The percentage inhibition caused by a test compound is calculated relative to controls (enzyme with no inhibitor, and background with no enzyme). Dose-response curves are generated from which the half-maximal inhibitory concentration ( $IC_{50}$ ) is determined [4].

## Aromatase Inhibition Signaling Pathway

The following diagram illustrates the core biochemical pathway targeted by **Finrozole** and other aromatase inhibitors.

## Aromatase Inhibition Pathway



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## Information Constraints and Therapeutic Index

The **therapeutic index** is a critical measure of a drug's safety, calculated as the ratio of the dose that causes toxicity to the dose that elicits a therapeutic effect. A comprehensive comparison requires extensive data from clinical trials, which is not available for **Finrozole** in the search results.

- **Data Gap:** The search results provide early-phase human pharmacokinetics and in-vitro potency for **Finrozole** [1] [3], but lack detailed human efficacy results and comprehensive safety or toxicity data from larger trials. Information on other aromatase inhibitors for comparison is also absent.
- **Development Status:** **Finrozole**'s development was discontinued after Phase II trials [2]. Drugs that do not progress to later stages of clinical development often do so due to insufficient therapeutic efficacy, an unacceptable safety profile, or strategic business decisions.

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## References

1. Pharmacokinetics of finrozole (MPV-2213ad), a novel ... [pmc.ncbi.nlm.nih.gov]
2. - AdisInsight Finrozole [adisinsight.springer.com]
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4. Discovery of novel aromatase inhibitors using a ... [nature.com]

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